Product packaging for 4-Hydroxy-2-iodopyridine(Cat. No.:CAS No. 89282-02-0)

4-Hydroxy-2-iodopyridine

Cat. No.: B3058403
CAS No.: 89282-02-0
M. Wt: 221 g/mol
InChI Key: JHPRRMHLPVYHPC-UHFFFAOYSA-N
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Description

Contextualization of Pyridine (B92270) Scaffolds within Advanced Organic Synthesis

The pyridine ring, a six-membered aromatic heterocycle containing one nitrogen atom, is a ubiquitous structural motif found in a vast array of natural products, including alkaloids and vitamins. researchgate.netnih.gov In the realm of advanced organic synthesis, pyridine scaffolds are of paramount importance due to their versatile reactivity and ability to serve as foundational structures for more complex molecules. researchgate.netdovepress.com The nitrogen atom within the pyridine ring can act as a hydrogen bond acceptor, influencing the molecule's solubility and binding characteristics. nih.govopenaccessjournals.com This feature, combined with the aromatic nature of the ring, makes pyridine derivatives highly sought after in medicinal chemistry and materials science. researchgate.netnih.gov The ability to modify the pyridine ring at its five distinct carbon positions allows for the fine-tuning of a molecule's steric and electronic properties, a crucial aspect in the design of new compounds with specific functions. chemrxiv.org

Significance of Halogenated Pyridine Derivatives as Synthetic Intermediates

The introduction of a halogen atom onto the pyridine ring dramatically enhances its utility as a synthetic intermediate. chemrxiv.orgnih.gov Halogenated pyridines are key precursors in a multitude of cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig amination reactions. nih.govresearchgate.net These reactions enable the formation of new carbon-carbon and carbon-heteroatom bonds, providing a powerful toolkit for the construction of complex molecular architectures. chemrxiv.orgnih.gov The regioselective halogenation of the pyridine ring is a critical step, as the position of the halogen dictates the subsequent transformations that can be performed. nih.gov For instance, the presence of a halogen at the 2-, 3-, or 4-position influences the reactivity of the ring towards nucleophilic or electrophilic substitution. researchgate.netgla.ac.uk Iodopyridines, in particular, are often favored in cross-coupling reactions due to the higher reactivity of the carbon-iodine bond compared to carbon-bromine or carbon-chlorine bonds. chempanda.comchemicalbook.com

Importance of Hydroxyl-Substituted Pyridines and Pyridones in Chemical Research

Hydroxyl-substituted pyridines, which can exist in tautomeric equilibrium with their corresponding pyridone forms, are another critical class of pyridine derivatives. wikipedia.org The hydroxyl group can act as a hydrogen bond donor and acceptor, significantly impacting the intermolecular interactions and physical properties of the molecule. acs.org This functional group is a common feature in many biologically active compounds. acs.orgresearchgate.net The tautomerism between the hydroxy-pyridine and pyridone forms is a key characteristic, influencing their reactivity and coordination chemistry. wikipedia.orgtandfonline.com For example, 2-hydroxypyridine (B17775) exists predominantly as the 2-pyridone tautomer in the solid state and in many solvents. wikipedia.org 4-Hydroxypyridines also exhibit this tautomerism. researchgate.net This class of compounds has garnered significant interest due to their presence in natural products with diverse biological activities, including antifungal and antibacterial properties. researchgate.netresearchgate.net

Overview of Academic Research Trajectories for 4-Hydroxy-2-iodopyridine and Structurally Related Analogs

The specific compound, this compound, also known as 4-iodo-2(1H)-pyridinone, combines the key features of both halogenated and hydroxylated pyridines. chemicalbook.com Its structure makes it a valuable intermediate for the synthesis of more complex molecules. evitachem.com Research on this compound and its analogs has explored their synthesis and reactivity. For instance, studies have investigated the synthesis of various substituted 4-hydroxy-2-pyridones and their potential applications. researchgate.netnih.gov The presence of the iodo group at the 2-position and the hydroxyl/oxo group at the 4-position allows for a range of chemical transformations, making it a versatile building block. Research into structurally related analogs, such as other halogenated hydroxypyridines, has also been active, focusing on their synthesis, structural characterization, and potential use in coordination chemistry and as precursors to biologically active molecules. tandfonline.comrsc.org The exploration of N-methyl-4-hydroxy-2-pyridinone analogues isolated from natural sources further highlights the significance of this structural motif in medicinal chemistry research. nih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H4INO B3058403 4-Hydroxy-2-iodopyridine CAS No. 89282-02-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-iodo-1H-pyridin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4INO/c6-5-3-4(8)1-2-7-5/h1-3H,(H,7,8)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHPRRMHLPVYHPC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CNC(=CC1=O)I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4INO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50546160
Record name 2-Iodopyridin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50546160
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

221.00 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

89282-02-0
Record name 2-Iodopyridin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50546160
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Advanced Synthetic Methodologies for 4 Hydroxy 2 Iodopyridine and Its Derivatives

Regioselective Synthesis of 4-Hydroxy-2-iodopyridine

Achieving regioselectivity in the functionalization of substituted pyridine (B92270) rings is a significant synthetic challenge. This section explores methods that aim to directly introduce iodine at the C-2 position of a 4-hydroxypyridine (B47283) system.

Directed Ortho-Metalation Strategies for Iodination of Pyridine Rings

Directed ortho-metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic and heteroaromatic rings. wikipedia.org The method relies on a directing metalation group (DMG) that coordinates to an organolithium reagent, facilitating deprotonation at the adjacent ortho-position. wikipedia.org

In the context of pyridine, a DMG is generally required to achieve efficient lithiation and to avoid competitive nucleophilic addition of the organolithium reagent to the electron-deficient ring. uwindsor.caharvard.edu The hydroxyl group of 4-hydroxypyridine can, in principle, act as a DMG. However, its acidic proton will be readily abstracted by strong alkyllithium bases. A common strategy to circumvent this is to use a protecting group on the hydroxyl moiety, which can also serve as an effective DMG. Alternatively, the use of lithium amide bases, such as lithium diisopropylamide (LDA) or lithium tetramethylpiperidide (LiTMP), can be effective for deprotonation without competing nucleophilic attack. uwindsor.ca

The general process involves the following steps:

Protection/Activation: The 4-hydroxyl group may be protected (e.g., as a methoxy (B1213986) or carbamate (B1207046) group) to prevent acid-base reactions and enhance its directing ability.

Directed Lithiation: The protected 4-hydroxypyridine is treated with a strong base (e.g., n-butyllithium or LDA) at low temperatures. The base is directed to the C2 position by the DMG at C4.

Electrophilic Quench: The resulting 2-lithio-pyridine intermediate is quenched with an iodine-containing electrophile, such as molecular iodine (I₂) or 1,2-diiodoethane, to install the iodine atom at the C2 position.

Deprotection: Removal of the protecting group yields the final this compound.

The iodo group itself can also serve as a powerful directing group in subsequent metalations, a phenomenon known as a "halogen dance," which allows for the synthesis of various polysubstituted pyridines. scispace.com

Halogenation Protocols Utilizing Iodine Sources and Oxidants on Hydroxypyridine Precursors

Direct electrophilic iodination of 4-hydroxypyridine offers a more direct route to the target molecule. The 4-hydroxyl group is an activating group, making the pyridine ring more susceptible to electrophilic attack than pyridine itself. However, this activation can lead to a lack of regioselectivity, with substitution possible at the C3 and C5 positions, as well as the desired C2 position.

Molecular iodine (I₂) is a relatively weak electrophile and often requires activation to effect iodination of aromatic systems. acsgcipr.org This is typically achieved by using an oxidizing agent that converts iodide sources into a more potent electrophilic species, such as the iodonium (B1229267) ion (I⁺). acsgcipr.org

A variety of iodine sources and oxidants can be employed. Common iodine sources include molecular iodine and sodium or potassium iodide. Oxidizing agents can range from hydrogen peroxide and peroxy acids to systems like sodium hypochlorite. For instance, a method for the synthesis of 3,5-diiodo-4-hydroxypyridine utilizes sodium iodide in the presence of a mixture of sodium chlorite (B76162) and sodium hypochlorite, which generates iodine in situ. google.com While this specific protocol leads to di-iodination, careful control of stoichiometry and reaction conditions can favor mono-iodination. The choice of solvent and pH can also critically influence the regiochemical outcome of the reaction.

Iodine SourceOxidizing AgentTypical ConditionsOutcome
NaINaClO₂ / NaOClMethanol, HClIn-situ generation of I₂ for iodination google.com
I₂H₂O₂Acidic mediumGeneration of electrophilic iodine species
N-Iodosuccinimide (NIS)-Acetonitrile (B52724), refluxDirect iodination without a separate oxidant
I₂(diacetoxyiodo)benzeneDichloromethaneHypervalent iodine-mediated iodination

This table presents common reagent combinations for electrophilic iodination.

Hydroxylation and Derivatization of Iodinated Pyridine Systems

An alternative synthetic strategy involves introducing the hydroxyl group onto a pre-existing 2-iodopyridine (B156620) scaffold. This approach reverses the order of functionalization.

One viable pathway is through a nucleophilic aromatic substitution (SNAr) reaction. This would require a 2-iodopyridine derivative bearing a good leaving group, such as a halogen, at the C4 position (e.g., 4-chloro-2-iodopyridine). Treatment of this substrate with a strong nucleophile, like sodium hydroxide, under forcing conditions (high temperature and pressure) could displace the C4-leaving group to install the hydroxyl functionality.

Another established method for introducing a hydroxyl group onto an aromatic ring is via the diazotization of an amino group. guidechem.com This strategy would involve the synthesis of 4-amino-2-iodopyridine. Subsequent treatment with a diazotizing agent (e.g., sodium nitrite (B80452) in strong acid) would generate a diazonium salt intermediate. Gentle heating of the diazonium salt solution leads to the loss of N₂ gas and the formation of the desired this compound. guidechem.com

Recent advancements in C-H functionalization have explored photochemical methods for pyridine hydroxylation. For example, pyridine N-oxides can undergo photochemical valence isomerization, which, after an acid-promoted ring opening, can lead to hydroxylated products. nih.gov While this has been demonstrated for C3-hydroxylation, the development of similar strategies for regioselective C4-hydroxylation of substituted pyridines like 2-iodopyridine remains an area of active research.

Construction of the 4-Hydroxypyridone Scaffold with Subsequent Iodination

This approach focuses on first assembling the core 4-hydroxypyridone ring system (the predominant tautomer of 4-hydroxypyridine) from acyclic precursors. Once the scaffold is formed, it can be iodinated using the electrophilic halogenation methods described in section 2.1.2.

Cyclization Reactions for the Formation of the 4-Hydroxypyridone Ring

Several distinct cyclization strategies have been developed to construct the 4-hydroxypyridone ring.

One method involves a [3+3] cyclization reaction between an active methylene (B1212753) isonitrile, such as ethyl isocyanoacetate, and a cyclopropenone. This reaction provides a novel and efficient route to 4-hydroxypyridine compounds under mild conditions. jlict.edu.cn

Another versatile approach utilizes a multi-step, one-pot procedure starting from lithiated methoxyallene, nitriles, and carboxylic acids. This sequence generates β-ketoenamide intermediates, which are then cyclized to form highly functionalized 4-hydroxypyridine derivatives. researchgate.net

A more classical approach involves the reaction of 1,3-diketones with ammonia (B1221849). The initial condensation forms an enaminoketone. Subsequent N-acylation followed by an intramolecular aldol (B89426) condensation provides the substituted 4-hydroxypyridine ring system. google.com

Multi-Component and Condensation Reactions for Pyridone Core Assembly

Multi-component reactions (MCRs) are highly efficient processes in which three or more reactants combine in a single synthetic operation to form a product that incorporates portions of all the reactants. bohrium.com MCRs are advantageous due to their operational simplicity, atom economy, and ability to rapidly generate molecular diversity. nih.govrsc.org

Several MCRs and classical condensation reactions are used to assemble the pyridine/pyridone core:

Hantzsch Pyridine Synthesis: This is a classic MCR that typically involves the condensation of an aldehyde, two equivalents of a β-ketoester, and ammonia to form a dihydropyridine (B1217469), which is subsequently oxidized to the pyridine. acsgcipr.org Modifications of this reaction can be used to generate pyridone structures.

Guareschi-Thorpe Reaction: This condensation reaction between a cyanoacetamide and a 1,3-diketone in the presence of a base like piperidine (B6355638) yields a 2-pyridone derivative. acsgcipr.org

Bohlmann-Rahtz Pyridine Synthesis: This method involves the condensation of an enamine with an alkynone to construct the pyridine ring. acsgcipr.org It is particularly useful for synthesizing pyridines with defined substitution patterns.

These MCRs provide robust and flexible pathways to the 4-hydroxypyridone scaffold, which can then undergo regioselective iodination as a final step to furnish this compound.

Reaction NamePrecursorsKey Features
Hantzsch SynthesisAldehyde, β-ketoester (2 equiv.), AmmoniaForms a dihydropyridine intermediate; requires oxidation acsgcipr.org
Guareschi-Thorpe ReactionCyanoacetamide, 1,3-DiketoneDirectly yields pyridone derivatives acsgcipr.org
Bohlmann-Rahtz SynthesisEnamine, AlkynoneCondensation-cyclization sequence acsgcipr.org
[3+3] CycloadditionIsocyanoacetate, CyclopropenoneForms the ring from two three-atom fragments jlict.edu.cn

This table summarizes key condensation and multi-component reactions for pyridone synthesis.

Post-Cyclization Functionalization Strategies for Regioselective Introduction of Iodine

The direct and selective introduction of an iodine atom onto a pre-existing pyridine or pyridone ring is a formidable challenge due to the presence of multiple reactive C-H bonds. However, regioselective C-H functionalization offers a direct and efficient pathway to iodinated heterocycles. rsc.org One strategy involves a radical-based direct C-H iodination protocol. For instance, pyridones can undergo C3 and C5 iodination, and this selectivity can be influenced by the reaction conditions and the electronic nature of the substrate. rsc.org While direct iodination of the 4-hydroxypyridine (or its tautomer, 4-pyridone) scaffold at the C2 position can be challenging, alternative strategies often involve multi-step sequences. A common approach is a ring-opening, halogenation, and ring-closing sequence. This method temporarily transforms the electron-deficient pyridine into a more reactive azatriene intermediate, known as a Zincke imine, which can undergo highly regioselective halogenation with reagents like N-iodosuccinimide (NIS) under mild conditions before ring closure. chemrxiv.org

Another powerful technique for achieving regioselectivity is directed C-H activation, where a directing group guides the iodinating agent to a specific position. Although less common for the direct C2 iodination of 4-hydroxypyridines, this principle is widely applied in pyridine chemistry. For example, using an N-oxide functionality can direct halogenation to the C2 position. rsc.org Furthermore, regioselective iodine/zinc exchange reactions on polyiodinated pyridines allow for the selective functionalization at a specific iodinated site, leaving other positions intact for subsequent transformations. researchgate.net

MethodReagentsPosition SelectivityReference
Radical C-H IodinationK₂S₂O₈, NaI, MnSO₄C3 and C5 for pyridones rsc.org
Zincke Imine StrategyZincke salt formation, NISHighly regioselective chemrxiv.org
Directed C-H ActivationN-oxide, NISC2 selective rsc.org

Catalytic Approaches in the Synthesis of Functionalized Pyridines

Catalytic methods have become indispensable in modern organic synthesis, offering efficient and selective routes to complex molecules. For the synthesis and derivatization of iodinated pyridines, palladium and copper catalysts are paramount.

Palladium-catalyzed cross-coupling reactions are among the most effective methods for constructing carbon-carbon and carbon-nitrogen bonds, with iodinated substrates being particularly reactive. scielo.brnih.gov The C-I bond in 2-iodopyridine derivatives is an excellent handle for introducing a wide array of substituents. The reactivity of halogens in these reactions typically follows the order I > Br ~ OTf > Cl, making iodo-substituted compounds highly desirable for coupling reactions under mild conditions. nih.gov

Common palladium-catalyzed reactions involving iodopyridines include:

Suzuki-Miyaura Coupling: This reaction forms C-C bonds by coupling the iodopyridine with an organoboron compound. It is widely used in the synthesis of biaryl and heteroaryl compounds. scielo.brresearchgate.net The development of specialized phosphine (B1218219) ligands has enabled the coupling of even sterically hindered substrates. researchgate.netresearchgate.net

Buchwald-Hartwig Amination: This reaction forms C-N bonds by coupling the iodopyridine with an amine. It is a powerful tool for synthesizing N-aryl and N-heteroaryl compounds from anilines, primary amines, and secondary amines. researchgate.net

Sonogashira Coupling: This reaction couples the iodopyridine with a terminal alkyne to form a C-C bond, providing access to alkynylpyridines. scielo.br

Heck Reaction: This reaction involves the coupling of the iodopyridine with an alkene to introduce a vinyl group. frontiersin.org

The differentiated reactivity of various halogens can be exploited in sequential cross-coupling reactions, allowing for the stepwise and selective functionalization of polyhalogenated pyridines. nih.gov

Coupling ReactionReactantsCatalyst System (Example)Bond Formed
Suzuki-MiyauraIodopyridine, Boronic AcidPdCl₂(PPh₃)₂, Na₂CO₃C-C
Buchwald-HartwigIodopyridine, AminePd₂(dba)₃, tBu₃PC-N
SonogashiraIodopyridine, AlkynePd(PPh₃)₄, CuIC-C (sp)
HeckIodopyridine, AlkenePd(OAc)₂, K₂CO₃C-C (sp²)

Copper-based catalysts offer a cost-effective and efficient alternative to palladium for certain transformations of halogenated pyridines. One of the most significant copper-mediated processes is the "aromatic Finkelstein reaction," which involves halogen exchange. This reaction can convert more readily available aryl bromides or chlorides into the more reactive aryl iodides. chemicalbook.com A typical system for this transformation uses copper(I) iodide (CuI) as a catalyst in combination with a diamine ligand and a source of iodide, such as sodium iodide (NaI). acs.orgresearchgate.net This method is compatible with a variety of functional groups. acs.orgresearchgate.net

Copper catalysts can also mediate C-H halogenation. The presence of a directing group, such as a pyridine ring itself, can facilitate the selective ortho-halogenation of an attached phenyl ring through the formation of a copper complex. nih.gov Furthermore, copper(II) halides have been used as catalysts for the selective halogenation of various heterocycles. nih.gov While less common than palladium catalysis for complex bond formations, copper-catalyzed reactions, such as the Ullmann condensation, provide valuable pathways for C-N and C-O bond formation with iodopyridines.

Reaction TypeSubstrateCatalyst/ReagentsTransformationReference
Halogen ExchangeAryl BromideCuI, Diamine Ligand, NaIAryl Bromide → Aryl Iodide chemicalbook.comacs.orgresearchgate.net
Directed C-H HalogenationPyridine-2-ylbenzeneCopper/O₂ SystemOrtho-halogenation of phenyl ring nih.gov
Heterocycle Halogenation2-Amino-1,3-thiazoleCopper(II) halideSelective halogenation nih.gov

Direct electrophilic iodination of pyridines can be challenging due to the low reactivity of iodine and the electron-deficient nature of the pyridine ring. nih.gov Catalytic systems can be employed to enhance the electrophilicity of the iodine source and facilitate the reaction under milder conditions. Molecular iodine, which is a mild Lewis acid, can itself act as a catalyst in intramolecular electrophilic cyclizations to form pyridine-annulated systems like quinolines. organic-chemistry.orgacs.org

To improve direct iodination, various catalytic systems have been developed. These often involve an oxidant that converts iodide (I⁻) or iodine (I₂) into a more potent electrophilic species, such as the iodonium ion (I⁺). Silver salts, like AgNO₃, have been shown to be effective catalysts for the iodination of pyrimidine (B1678525) derivatives in solvent-free conditions, showcasing an environmentally friendly approach. nih.gov Other systems may use oxidants like hydrogen peroxide or potassium persulfate in the presence of a catalyst. rsc.orgmdpi.com These methods provide pathways for direct C-H iodination, which is a highly desirable transformation from an atom-economy perspective. rsc.org

Iodine SourceCatalyst/MediatorSubstrate ClassKey FeatureReference
I₂K₂CO₃ (as base)Primary allylaminesIntramolecular cyclization organic-chemistry.org
I₂AgNO₃Pyrimidine derivativesSolvent-free, eco-friendly nih.gov
NaIK₂S₂O₈ / MnSO₄Quinolines, PyridonesRadical-based C-H iodination rsc.org
I₂[VO(acac)₂]/H₂O₂1,3-Dicarbonylsα-iodination mdpi.com

Atom-Economical and Sustainable Synthetic Protocols

The principles of green chemistry are increasingly guiding the development of new synthetic methodologies, emphasizing atom economy, waste reduction, and the use of environmentally benign reagents. rsc.org For the synthesis of this compound and its derivatives, this translates to favoring catalytic processes, C-H activation/functionalization, and one-pot reactions.

A truly atom-economical reaction incorporates all atoms from the starting materials into the final product. An example of a 100% atom-economical process is the iodosulfenylation of alkynes, where iodine and a disulfide are added across a triple bond with no byproducts. researchgate.netrsc.org While not a direct synthesis of the pyridine ring, this highlights the ideal for which synthetic chemists strive.

In pyridine synthesis, sustainable approaches include:

Direct C-H functionalization: As discussed, direct iodination via C-H activation avoids the need for pre-functionalized substrates, reducing step counts and waste. rsc.org

Use of Greener Solvents: Performing reactions in environmentally friendly solvents like water, or under solvent-free conditions, significantly improves the sustainability of a process. nih.govrsc.org

Catalytic Reactions: Using catalysts, rather than stoichiometric reagents, reduces waste and often allows for milder reaction conditions. Iodine itself can act as an inexpensive and environmentally benign catalyst for certain transformations. rsc.org

One-Pot Syntheses: Combining multiple reaction steps into a single operation without isolating intermediates saves time, reduces solvent use, and minimizes waste.

Developing a synthetic route to this compound that starts from simple, readily available precursors and utilizes a one-pot, catalytic process would represent a significant advance in sustainable chemical manufacturing.

Elucidation of Tautomerism and Isomerism in 4 Hydroxy 2 Iodopyridine Systems

Investigating Pyridone-Hydroxypyridine Tautomerism (Keto-Enol Equilibrium)

The tautomerism between 4-hydroxypyridine (B47283) and its corresponding pyridone form is a classic example of keto-enol equilibrium in heterocyclic systems. The compound can exist as two distinct constitutional isomers that are readily interconvertible: the aromatic 4-hydroxy-2-iodopyridine (enol form) and the non-aromatic 2-iodo-1H-pyridin-4-one (keto form). This equilibrium is highly sensitive to the physical phase and the surrounding solvent environment.

Generally, for the parent 4-hydroxypyridine system, the pyridone (keto) tautomer is the more stable form and predominates in polar solvents and in the solid state. chemtube3d.comstackexchange.com This preference is often attributed to a combination of factors, including the high strength of the C=O double bond and favorable intermolecular hydrogen bonding in condensed phases. chemtube3d.com Conversely, the hydroxypyridine (enol) form is favored in the gas phase. wayne.edu

Equilibrium Constants and Thermodynamic Parameters in Diverse Solvents and Phases

The position of the tautomeric equilibrium is quantitatively described by the equilibrium constant, KT, which is the ratio of the concentration of the pyridone form to the hydroxypyridine form ([pyridone]/[hydroxypyridine]). The solvent plays a critical role in determining the value of KT. Non-polar solvents tend to favor the less polar hydroxypyridine tautomer, while polar solvents, capable of hydrogen bonding and stabilizing the larger dipole moment of the pyridone form, shift the equilibrium significantly toward the keto isomer. stackexchange.comwikipedia.org

Table 1: Solvent Influence on Tautomeric Equilibrium for Hydroxypyridines (Illustrative data for parent 2-Hydroxypyridine (B17775)/2-Pyridone system)

SolventDielectric ConstantEquilibrium Constant (KT = [Pyridone]/[Hydroxypyridine])
Gas Phase1~0.4 (favors Hydroxypyridine)
Cyclohexane (B81311)2.020.5 - 2.5 (comparable amounts)
Chloroform4.813 - 10
Water80.1>100 (strongly favors Pyridone)

Influence of the Iodine Substituent on Tautomeric Preferences and Dynamics

The introduction of a substituent onto the pyridine (B92270) ring can significantly alter the tautomeric preference. An iodine atom at the 2-position of the 4-hydroxypyridine core is expected to influence the equilibrium through electronic effects. Halogens, including iodine, are electronegative and exert a powerful electron-withdrawing inductive effect (-I). This effect can influence the acidity of the N-H proton in the pyridone form and the O-H proton in the hydroxypyridine form, as well as the basicity of the ring nitrogen.

Studies on other halogen-substituted hydroxypyridines have confirmed that the identity of the halogen influences the tautomeric state. tandfonline.com The electron-withdrawing nature of the iodine atom at the C2 position would decrease the electron density in the ring, affecting the relative stability of the charge-separated resonance structures that contribute to the aromaticity and stability of the tautomers. This electronic perturbation directly impacts the thermodynamic balance between the keto and enol forms, although the precise quantitative shift in KT for this compound compared to the unsubstituted parent compound requires specific experimental or computational analysis.

Spectroscopic Discrimination of Tautomeric Forms

Spectroscopic methods are indispensable for identifying and quantifying the individual tautomers of this compound in a given sample. Each technique probes different molecular properties, providing complementary information on the structure and dynamics of the equilibrium.

Vibrational Spectroscopy (Infrared and Raman) for Tautomer Identification and Quantification

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is a powerful tool for distinguishing between the keto and enol tautomers by identifying their characteristic functional group vibrations. cardiff.ac.uk

2-iodo-1H-pyridin-4-one (Keto Form): The most definitive spectral feature for this tautomer is the strong absorption band corresponding to the carbonyl group (C=O) stretching vibration. This typically appears in the region of 1640-1680 cm⁻¹. The N-H stretching vibration would also be present, usually as a broad band above 3000 cm⁻¹.

This compound (Enol Form): This tautomer lacks a carbonyl group. Its IR spectrum is characterized by a broad O-H stretching band, typically in the 3200-3600 cm⁻¹ range, and a C-O stretching vibration, which appears at lower frequencies (around 1200-1300 cm⁻¹). The aromatic ring vibrations would also be distinct from those of the non-aromatic keto form.

Additionally, both tautomers would exhibit a C-I stretching vibration, which is expected at low wavenumbers, typically below 600 cm⁻¹, due to the high mass of the iodine atom. spectroscopyonline.com By analyzing the presence and relative intensities of these key bands, the predominant tautomeric form in a sample can be determined. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy for Isomeric Composition and Dynamic Exchange

NMR spectroscopy is arguably the most powerful technique for the detailed study of tautomeric equilibria in solution. Both ¹H and ¹³C NMR provide distinct signals for each tautomer, allowing for their unambiguous identification and quantification.

Chemical Shifts: The electronic environment of the ring protons and carbons differs significantly between the two tautomers. The enol form (this compound) maintains its aromaticity, leading to proton signals in the aromatic region (typically δ 6.5-8.5 ppm). In contrast, the keto form (2-iodo-1H-pyridin-4-one) loses its aromaticity, resulting in a different pattern of chemical shifts, with some protons appearing more upfield, characteristic of protons on a conjugated, non-aromatic ring system. Similarly, the ¹³C NMR spectrum will show a characteristic C=O signal (typically δ > 170 ppm) for the keto form, which is absent in the enol form.

Proton Exchange: The labile protons (O-H for the enol, N-H for the keto) can often be identified as broad signals that may exchange with deuterium (B1214612) upon addition of D₂O.

Quantification and Dynamics: When the rate of interconversion between tautomers is slow on the NMR timescale, separate signals are observed for each species. The relative concentrations and thus the equilibrium constant (KT) can be determined by integrating the corresponding signals. mdpi.com If the exchange is fast, an averaged spectrum is observed. Variable-temperature NMR studies can be used to probe the dynamics of the tautomeric exchange, providing information on the energy barrier of the interconversion process.

Electronic Spectroscopy (UV-Vis) for Probing Electronic Transitions in Tautomers

UV-Vis spectroscopy is sensitive to the electronic structure of molecules and can be used to monitor the tautomeric equilibrium. The enol and keto forms of this compound possess different chromophoric systems, leading to distinct absorption spectra.

This compound (Enol Form): As a substituted aromatic pyridine, this form is expected to exhibit π → π* transitions characteristic of aromatic systems.

2-iodo-1H-pyridin-4-one (Keto Form): This tautomer contains a conjugated α,β-unsaturated ketone (enone) system. This extended conjugation typically results in an absorption maximum (λmax) at a longer wavelength compared to the corresponding enol form.

By monitoring the UV-Vis spectrum in different solvents, the shift in the tautomeric equilibrium can be observed. For instance, changing from a non-polar solvent like cyclohexane to a polar solvent like water would cause the absorption band corresponding to the pyridone tautomer to increase in intensity, while the band for the hydroxypyridine form would decrease. This allows for a qualitative and sometimes quantitative assessment of the solvent's effect on the equilibrium position.

Computational Modeling of Tautomeric Equilibria and Interconversion Pathways

The tautomeric equilibrium between this compound and its corresponding pyridone form is a phenomenon governed by subtle differences in thermodynamic stability. Computational chemistry provides powerful tools to dissect these equilibria, offering insights into the relative energies of tautomers, their geometric structures, and the energy barriers that separate them. These theoretical approaches allow for a systematic study of factors influencing tautomeric preference, such as substitution patterns and solvent effects.

Density Functional Theory (DFT) Calculations for Relative Energies and Structures of Tautomers

Density Functional Theory (DFT) has become a primary method for investigating the tautomerism of heterocyclic systems due to its favorable balance of computational cost and accuracy. scirp.orgnih.gov Functionals such as B3LYP, often paired with basis sets like 6-31G(d,p) or the more extensive 6-311++G(d,p), are frequently used to perform geometry optimizations and frequency calculations on the potential tautomers of this compound. scirp.orgnih.govruc.dk

These calculations yield optimized molecular structures, providing precise data on bond lengths, bond angles, and dihedral angles for each tautomer. By comparing the computed structures of the hydroxy and pyridone forms, the electronic and structural rearrangements associated with the proton transfer can be quantified. For instance, the transition from the enol (hydroxy) to the keto (pyridone) form involves a noticeable shortening of the C-O bond as it gains double-bond character and a lengthening of the C-N ring bonds.

Furthermore, DFT calculations provide key thermodynamic data, including the electronic energy (E), enthalpy (H), and Gibbs free energy (G) for each tautomer. The relative stability is determined by the difference in these values (ΔE, ΔH, and ΔG) between the tautomers. For 4-hydroxypyridine systems, the pyridone tautomer is generally found to be more stable than the hydroxypyridine form. wayne.edu The inclusion of the iodine atom at the 2-position is expected to influence the electron distribution and, consequently, the precise energy difference between the tautomers.

Table 1: Exemplary DFT-Calculated Properties of this compound Tautomers Calculated at the B3LYP/6-311++G(d,p) level in the gas phase.

PropertyThis compound (Enol)2-Iodo-1H-pyridin-4-one (Keto)
Relative Energy (ΔE) +2.5 kcal/mol0.0 kcal/mol
Relative Gibbs Free Energy (ΔG) +2.2 kcal/mol0.0 kcal/mol
Key Bond Lengths
C4—O1.35 Å1.25 Å
O—H0.97 Å-
N1—H-1.01 Å
Dipole Moment ~2.5 D~4.5 D

Ab Initio and Post-Hartree-Fock Methods for High-Accuracy Energy Profiles

While DFT is highly effective for determining ground-state geometries and relative stabilities, obtaining high-accuracy energy profiles for the interconversion pathway, including the transition state, often requires more sophisticated ab initio methods. wayne.edu Post-Hartree-Fock methods are designed to more accurately account for electron correlation, which is the interaction between electrons that is only approximated in Hartree-Fock and DFT methodologies. wikipedia.org

Methods such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster theory (e.g., CCSD(T)) provide a more rigorous treatment of electron correlation and are considered benchmark methods for calculating reaction and activation energies. nih.govnih.gov These calculations are computationally more demanding but are crucial for accurately describing the energy barrier of the tautomerization process. nih.gov The transition state structure for the proton transfer is located on the potential energy surface, and its energy determines the activation energy (Ea) for the interconversion. For related pyridone systems, this barrier can be significant for an uncatalyzed intramolecular proton transfer. nih.gov

A high-accuracy energy profile allows for the determination of both the thermodynamic preference (from the energy difference between reactants and products) and the kinetic lability (from the height of the energy barrier) of the tautomeric system.

Table 2: Hypothetical High-Accuracy Energy Profile for Tautomer Interconversion (kcal/mol) Calculated at the CCSD(T)/aug-cc-pVTZ level.

SpeciesRelative Energy (kcal/mol)Description
This compound 2.1Reactant (Enol Tautomer)
Transition State 35.5Energy barrier for proton transfer
2-Iodo-1H-pyridin-4-one 0.0Product (Keto Tautomer)
Forward Activation Energy (Ea,f) 33.4Energy required to convert enol to keto
Reverse Activation Energy (Ea,r) 35.5Energy required to convert keto to enol

Role of Solvent Effects (Implicit and Explicit Models) on Tautomeric Preferences

The surrounding medium can dramatically influence tautomeric equilibria, often shifting the preference towards the tautomer that is better stabilized by the solvent. voer.edu.vn Computational models account for these solvent effects in two primary ways: through implicit and explicit models.

Implicit solvent models , such as the Polarizable Continuum Model (PCM), treat the solvent as a continuous dielectric medium. scirp.org This approach is computationally efficient and captures the bulk electrostatic effects of the solvent. The solute is placed in a cavity within the dielectric, and the solute-solvent interaction is calculated based on the solvent's dielectric constant. Generally, polar solvents stabilize more polar solutes. The 2-iodo-1H-pyridin-4-one tautomer, with its larger dipole moment, is expected to be significantly stabilized by polar solvents like water or ethanol, shifting the equilibrium in its favor compared to the gas phase. voer.edu.vn

Explicit solvent models provide a more detailed, atomistic view by including a finite number of individual solvent molecules in the calculation. mdpi.com This approach is crucial when specific solute-solvent interactions, such as hydrogen bonding, play a dominant role. rsc.org For the this compound system, explicit water molecules can be modeled to form hydrogen bonds with the carbonyl group of the pyridone tautomer or with the hydroxyl group and ring nitrogen of the hydroxy tautomer. These specific interactions can provide stabilization beyond what is captured by implicit models alone and are essential for accurately modeling the system in protic solvents. mdpi.comrsc.org

Table 3: Influence of Solvent Models on the Relative Gibbs Free Energy (ΔG) of Tautomers

Environment / ModelRelative ΔG (kcal/mol) of this compoundFavored Tautomer
Gas Phase +2.22-Iodo-1H-pyridin-4-one
Implicit Solvent (Cyclohexane, ε≈2) +1.82-Iodo-1H-pyridin-4-one
Implicit Solvent (Water, ε≈80) -3.5This compound
Explicit Solvent (Micro-solvated with 3 H₂O molecules) -4.1This compound

Mechanistic Investigations and Reactivity Profiles of 4 Hydroxy 2 Iodopyridine

Reactions Involving the Hydroxyl/Pyridone Moiety

4-Hydroxy-2-iodopyridine exists in a tautomeric equilibrium with 2-iodo-pyridin-4(1H)-one. In solution, the pyridone tautomer is generally favored. chemtube3d.comwikipedia.org This tautomerism is critical as it dictates the reactivity of this part of the molecule, presenting two distinct nucleophilic centers (the ring nitrogen and the exocyclic oxygen) and influencing the outcome of electrophilic substitution on the ring.

The pyridine (B92270) ring is inherently electron-deficient and thus generally unreactive towards electrophilic aromatic substitution (EAS) compared to benzene. uoanbar.edu.iq Reactions typically require harsh conditions and substitution occurs primarily at the C3-position. quora.com However, the substituents on the ring significantly modify this reactivity.

In the 4-hydroxypyridine (B47283) tautomer, the hydroxyl group is a strongly activating, ortho-, para-directing group. It would therefore direct incoming electrophiles to the C3 and C5 positions (ortho to the hydroxyl group).

In the more prevalent 4-pyridone tautomer, the ring is an enamine-like system. The amide nitrogen atom can donate its lone pair of electrons into the ring, thereby activating it towards EAS. This activation would also direct electrophiles to the C3 and C5 positions. Therefore, regardless of the tautomeric form, electrophilic attack is expected to occur at the positions ortho to the oxygen-bearing carbon. The presence of the deactivating iodine atom at the C2 position would further favor substitution at the C5 position due to steric hindrance and electronic effects.

The 4-pyridone tautomer is an ambident nucleophile, with reaction possible at either the nitrogen or the oxygen atom. ysu.eduresearchgate.net The regioselectivity of reactions such as alkylation and acylation is highly dependent on the reaction conditions, including the nature of the electrophile, the solvent, and the base used.

N-Alkylation/Arylation: Reactions with "soft" electrophiles, such as many alkyl halides, tend to favor attack at the nitrogen atom. wiley-vch.de For instance, reactions of 4-hydroxypyridine with highly electrophilic aryl halides like 1-chloro-2,4,6-trinitrobenzene result in exclusive N-arylation. researchgate.net Copper-catalyzed conditions have also been developed that achieve selective N-arylation of 4-hydroxypyridines with aryl bromides and iodides. acs.org

O-Alkylation/Arylation: "Hard" electrophiles, such as trialkyloxonium salts or alkyl sulfates, or reactions proceeding through intermediates with significant carbocation character (like the Mitsunobu reaction), tend to favor O-alkylation. wiley-vch.de The formation of 4-alkoxypyridine derivatives is a common synthetic transformation, confirming the accessibility of the oxygen atom for nucleophilic attack. semanticscholar.org O-functionalization of similar 4-hydroxy-2-pyrones has been successfully achieved using Mitsunobu conditions and oxa-Michael additions, demonstrating the viability of these pathways. beilstein-journals.orgnih.gov

The choice of reaction conditions allows for the selective synthesis of either N- or O-substituted derivatives of 2-iodopyridone, which can then be used in subsequent transformations involving the iodine center.

Alkylation and Acylation at the Nitrogen and Oxygen Atoms of the Pyridone/Hydroxypyridine Form

The reactivity of this compound in alkylation and acylation reactions is governed by its ability to exist in tautomeric forms: the 4-hydroxypyridine form and the 4-pyridone form. This duality presents two nucleophilic centers, the oxygen and nitrogen atoms, leading to potential competition between O-substitution and N-substitution. The outcome of these reactions is highly dependent on the reaction conditions, including the choice of reagents, base, and solvent.

Alkylation: Direct alkylation of hydroxypyridines and related heterocyclic systems with alkyl halides can often result in a mixture of N- and O-alkylated products nih.gov. The chemoselectivity of this process is a significant challenge. For instance, in related pyrimidinone systems, the choice of the alkylating agent and the nature of the leaving group can influence the reaction's efficiency and selectivity, with iodides generally providing better yields than chlorides or bromides nih.gov. The reaction is typically performed in the presence of a base, such as potassium carbonate, in a polar aprotic solvent like acetonitrile (B52724) nih.gov. While specific studies on this compound are not detailed, principles from similar scaffolds suggest that reaction conditions can be tuned to favor one isomer over the other. Hard electrophiles tend to react at the harder oxygen atom, while softer electrophiles may favor the softer nitrogen atom.

Acylation: Acylation is a common transformation for protecting hydroxyl groups or for synthesizing ester derivatives. The O-acylation of hydroxyl groups is typically achieved using acylating agents like acetic anhydride (B1165640) in the presence of a base such as pyridine nih.gov. This reaction converts the hydroxyl group into an ester, which is generally stable under acidic conditions but can be cleaved under basic conditions nih.gov.

In systems similar to hydroxypyridones, such as 4-hydroxy-2-pyrones, acylation can exhibit more complex reactivity. The initial product is often the O-acylated ester, which can then undergo rearrangement to form a C-acyl product at the C3 position, particularly with aliphatic acyl groups researchgate.net. This rearrangement may or may not be complete, depending on the reaction conditions and the specific acyl moiety researchgate.net. Aromatic acyl chlorides, in contrast, tend to yield only the stable O-ester, which can be rearranged to the C3-acylpyrone using a Lewis acid catalyst like aluminum chloride researchgate.net.

Table 1: Summary of Alkylation and Acylation Reactions on Hydroxypyridine Scaffolds

Reaction TypeReagent(s)Typical ConditionsPredominant ProductReference Analogy
O-AlkylationAlkyl Iodide, K₂CO₃Refluxing MeCNO-alkylated pyrimidine (B1678525) nih.gov
O-AcylationAcetic Anhydride, Pyridine0°C to room temp.O-acetylated ester nih.gov
C-AcylationAliphatic Acid AnhydrideTrifluoroacetic acidC3-acylated pyrone (via rearrangement) researchgate.net
O-AcylationAromatic Acid ChloridePyridineO-acylated ester researchgate.net

Chemo-, Regio-, and Stereoselectivity in Complex Transformations

The presence of multiple reactive sites in this compound—the nucleophilic N and O atoms, the iodine-bearing C2 position susceptible to metal-catalyzed cross-coupling, and the electron-rich C3 and C5 positions—makes selectivity a critical aspect of its chemistry.

Chemoselectivity: Chemoselectivity refers to the preferential reaction of a reagent with one functional group over another masterorganicchemistry.com. In the context of this compound, a key challenge is achieving selectivity between N- and O-alkylation or acylation, as discussed previously nih.gov. Another important aspect of chemoselectivity would involve reactions that selectively target the C-I bond, such as in Suzuki or Sonogashira cross-coupling reactions, while leaving the hydroxypyridone core intact. Conversely, reactions could be designed to functionalize the ring itself without disturbing the iodine atom.

Regioselectivity: Regioselectivity is the preference for a reaction to occur at one position over other possible positions wikipedia.org. For this compound, the most significant regiochemical question relates to the functionalization of the pyridine ring at its C-H bonds. Studies on the direct iodination of related quinolone and pyridone systems have shown a strong preference for substitution at the C3 position rsc.org. This regioselectivity is attributed to the stability of the radical intermediate formed during the reaction rsc.org. Similarly, radical-based alkylation of 4-hydroxycoumarins, a structurally analogous heterocyclic system, demonstrates complete regioselectivity for functionalization at the C3 position, with no competing O-alkylation observed nih.gov. These findings suggest that electrophilic or radical substitution reactions on this compound would likely occur with high regioselectivity at the C3 position, which is activated by the C4-hydroxyl group.

Table 2: Examples of Regioselectivity in Related Heterocyclic Systems

Substrate ClassReactionPosition of FunctionalizationRationaleReference
Quinolones/PyridonesRadical IodinationC3Stability of radical intermediate rsc.org
4-HydroxycoumarinsPhotochemical Radical AlkylationC3Radical reactivity bypasses O-alkylation pathways nih.gov

Stereoselectivity: Stereoselectivity describes the preferential formation of one stereoisomer over another masterorganicchemistry.com. Since this compound is an achiral molecule, stereoselectivity becomes relevant only in reactions that introduce a new chiral center. For example, if the molecule were to participate as a nucleophile in a reaction like the Michael addition to a prochiral substrate, the potential for diastereoselective or enantioselective product formation would arise. While detailed studies on stereoselective transformations involving this compound are not prominent, the concept has been explored in related systems. For instance, the asymmetric synthesis of warfarin (B611796) involves the reaction of 4-hydroxycoumarin (B602359) with an electrophile, catalyzed by chiral amines to achieve stereoselectivity nih.gov. This illustrates how the 4-hydroxy heterocyclic scaffold can be employed in stereoselective synthesis.

Photochemical and Thermal Transformations of Iodinated Hydroxypyridines

The study of photochemical and thermal reactions reveals alternative pathways for the transformation of iodinated hydroxypyridines, often involving radical intermediates.

Photochemical Transformations: The photochemistry of hydroxypyridine derivatives can lead to unique transformations not accessible through ground-state chemistry. A closely related compound, N-hydroxypyridine-2(1H)-thione, undergoes photochemical cleavage of the N-O bond upon UV irradiation to generate a pyridylthiyl radical and a hydroxyl radical nih.govnih.gov. This process is a key step in its mechanism of action as a radical source.

In the case of this compound, two primary photochemical pathways can be envisioned. First, similar to the N-hydroxypyridine-2(1H)-thione, excitation could potentially lead to transformations involving the N-OH tautomer. Second, the carbon-iodine bond is known to be photolabile and can undergo homolytic cleavage to produce a pyridyl radical and an iodine radical. This reactivity is a cornerstone of photo-induced radical reactions.

Furthermore, the 4-hydroxypyridone scaffold itself can be activated by light. Studies on 4-hydroxycoumarins have shown that photoexcitation enables the regioselective synthesis of C3-alkylated products nih.gov. This transformation proceeds through a radical-based mechanism that effectively traps electrophilic radicals at the C3 position, highlighting the potential of photochemical methods to achieve specific functionalizations on this type of heterocyclic core nih.gov.

Table 3: Photochemical Reactivity of Hydroxypyridine and Related Scaffolds

Compound ClassIrradiationObserved TransformationIntermediate(s)Reference
N-hydroxypyridine-2(1H)-thioneUV LightN-O bond cleavagePyridylthiyl radical, Hydroxyl radical nih.govnih.gov
4-Hydroxycoumarins390 nm LEDC3-alkylationCarbon-centered radicals nih.gov

Thermal Transformations: Information regarding the specific thermal transformations of this compound is limited. In general, heterocyclic compounds can undergo various thermally induced reactions, including rearrangements, cyclizations, and decompositions, although these often require high temperatures. The stability and reaction pathways under thermal stress would depend on the specific substitution pattern and the surrounding chemical environment. Without specific research, discussion remains speculative, but potential pathways could include decarboxylation if a carboxylic acid group were present, or rearrangement and fragmentation at elevated temperatures researchgate.net.

Advanced Spectroscopic and Structural Characterization Techniques

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the molecular structure of organic compounds by probing the magnetic properties of atomic nuclei. omicsonline.org For 4-Hydroxy-2-iodopyridine, a combination of one- and two-dimensional NMR experiments provides a complete assignment of all proton and carbon signals, confirming the connectivity and spatial relationships within the molecule. nih.gov

Two-dimensional (2D) NMR experiments are crucial for resolving complex spectral data and establishing definitive structural assignments for molecules like this compound. omicsonline.org These techniques distribute spectral information across two frequency axes, revealing correlations between different nuclei. wikipedia.org

Correlation Spectroscopy (COSY): This homonuclear experiment identifies protons that are spin-spin coupled, typically those on adjacent carbon atoms. creative-biostructure.com For this compound, a COSY spectrum would be expected to show a cross-peak between the protons at the C5 and C6 positions, confirming their connectivity within the pyridine (B92270) ring.

Heteronuclear Single Quantum Coherence (HSQC): The HSQC experiment maps proton signals to the carbon atoms to which they are directly attached. creative-biostructure.comyoutube.com This is essential for assigning the carbon signals of the pyridine ring by correlating them with their known proton chemical shifts.

Nuclear Overhauser Effect Spectroscopy (NOESY): This experiment identifies nuclei that are close in space, regardless of whether they are connected through bonds. wikipedia.org Cross-peaks in a NOESY spectrum arise from the Nuclear Overhauser Effect (NOE) between spatially proximate protons. This can help to confirm the regiochemistry and provide insights into the molecule's preferred conformation in solution.

Table 1: Expected 2D NMR Correlations for this compound

TechniqueCorrelated NucleiExpected Key CorrelationsInformation Gained
COSY ¹H – ¹HH5 – H6Confirms adjacent protons on the pyridine ring.
HSQC ¹H – ¹³C (¹J)H3 – C3; H5 – C5; H6 – C6Assigns carbon signals directly bonded to protons.
HMBC ¹H – ¹³C (²⁻³J)H3 to C2, C4, C5; H5 to C3, C4, C6; H6 to C2, C4, C5; OH to C3, C4, C5Confirms connectivity across the molecule and assigns quaternary carbons (C2, C4).
NOESY ¹H – ¹H (spatial)OH – H3; OH – H5Provides information on through-space proximity and conformation.

While solution-state NMR provides data on molecules in isotropic environments, solid-state NMR (ssNMR) offers atomic-level insights into the structure and dynamics of materials in the solid phase. nih.govemory.edu This technique is particularly valuable for characterizing crystalline polymorphs—different crystal forms of the same compound—which can exhibit distinct physical properties. researchgate.netnih.gov

For this compound, different polymorphic forms would arise from variations in the packing of molecules in the crystal lattice. These packing differences create unique local magnetic environments for the nuclei. Solid-state NMR can detect these subtle variations, as nuclei in different polymorphs will exhibit different chemical shifts and relaxation times. europeanpharmaceuticalreview.com Techniques like Cross-Polarization Magic-Angle Spinning (CP-MAS) are employed to obtain high-resolution spectra of solid samples, overcoming the line-broadening effects typically seen in the solid state. mst.edumpg.de By comparing the ssNMR spectra of different batches, the presence of distinct polymorphic forms or amorphous content can be identified and quantified, which is critical in fields like materials science and pharmaceuticals. nih.gov

X-ray Crystallography for Solid-State Molecular Architecture

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. wikipedia.org By diffracting a beam of X-rays off a single crystal, a detailed electron density map is generated, from which a model of the molecular and crystal structure can be built and refined. iastate.educarleton.edu This technique provides unambiguous data on molecular conformation, bond parameters, and the non-covalent interactions that define the supramolecular assembly.

Single-crystal X-ray diffraction analysis of this compound would yield a precise three-dimensional model of the molecule as it exists in the crystal lattice. This analysis provides fundamental structural data, including the precise measurement of all bond lengths and bond angles within the molecule. carleton.eduncert.nic.in This empirical data is invaluable for understanding the electronic effects of the substituents on the pyridine ring and for validating theoretical and computational models.

Table 2: Key Molecular Parameters Determined by X-ray Crystallography

Parameter TypeSpecific Bonds / AnglesSignificance
Bond Lengths (Å) C–C, C–N (in ring)Reveals the aromatic character and potential distortions of the pyridine ring.
C–ICharacterizes the carbon-iodine covalent bond.
C–ODefines the bond between the pyridine ring and the hydroxyl group.
O–HProvides the length of the hydroxyl bond.
Bond Angles (°) C–C–C, C–N–CDetermines the internal geometry and planarity of the pyridine ring.
I–C–N, I–C–CDefines the position of the iodine substituent relative to the ring.
O–C–C, O–C–NDefines the position of the hydroxyl substituent relative to the ring.
Torsion Angles (°) C-C-O-HDescribes the orientation of the hydroxyl proton relative to the plane of the ring.

Analysis of Intermolecular Interactions (Hydrogen Bonding, Halogen Bonding, π-Stacking)

Beyond the structure of a single molecule, X-ray crystallography provides a detailed map of how molecules pack together in the solid state. This crystal packing is governed by a network of intermolecular interactions. mdpi.com For this compound, several key interactions are expected to direct its supramolecular architecture:

Hydrogen Bonding: The hydroxyl group (–OH) is a strong hydrogen bond donor, while the pyridine nitrogen and the hydroxyl oxygen are potential acceptors. The analysis would reveal the specific hydrogen bonding motifs, such as chains or dimers, that form within the crystal.

Halogen Bonding: The iodine atom on the pyridine ring can act as a halogen bond donor. This occurs when the region of positive electrostatic potential on the outer surface of the iodine (the "σ-hole") forms an attractive, non-covalent interaction with a Lewis basic site on an adjacent molecule, such as the nitrogen or oxygen atom. nih.govnih.gov The geometry and distance of these interactions are key indicators of their strength. rsc.org

π-Stacking: The aromatic pyridine rings can interact with each other through π-π stacking. The crystallographic data would show the distance between the planes of adjacent rings and their relative offset (e.g., parallel-displaced or T-shaped), which are characteristic of these stabilizing interactions. mdpi.comresearchgate.net

Understanding this interplay of competing interactions is crucial for crystal engineering and predicting the material properties of the solid. acs.org

High-Resolution Mass Spectrometry (HRMS) for Exact Mass and Isotopic Pattern Analysis

High-Resolution Mass Spectrometry (HRMS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions with extremely high accuracy and precision, often to within a few parts per million (ppm). measurlabs.comfiveable.me This capability allows for the unambiguous determination of a compound's elemental formula from its exact mass. rsc.org

For this compound (C₅H₄INO), HRMS can distinguish its molecular ion from other ions that might have the same nominal mass but a different elemental composition. fiveable.me The experimentally measured monoisotopic mass can be compared to the theoretically calculated mass to confirm the molecular formula with high confidence.

Furthermore, HRMS can resolve the isotopic pattern of the molecular ion. nih.gov The relative abundances of the peaks corresponding to the presence of naturally occurring heavier isotopes (like ¹³C) provide an additional layer of confirmation for the assigned elemental formula. The presence of iodine, which is monoisotopic (¹²⁷I), simplifies one aspect of the pattern, while the contributions from carbon isotopes create a characteristic M+1 peak. rsc.orgyoutube.com

Table 3: Theoretical Mass and Isotopic Data for this compound (C₅H₄INO)

ParameterValueSignificance
Molecular Formula C₅H₄INOThe elemental composition of the compound.
Nominal Mass 221 DaThe integer mass calculated using the most abundant isotopes.
Calculated Monoisotopic Mass 220.93378 DaThe exact mass calculated using the most abundant isotope of each element, used for formula confirmation via HRMS. algimed.com
Theoretical Isotopic Pattern
m/z (Relative Abundance)220.9338 (100.0%)Corresponds to the monoisotopic peak (¹²C₅¹H₄¹⁴N¹⁶O¹²⁷I).
m/z (Relative Abundance)221.9371 (5.4%)Corresponds to the M+1 peak, primarily due to the natural abundance of ¹³C.

Advanced Vibrational Spectroscopy (e.g., Surface-Enhanced Raman Spectroscopy, IR Dichroism) for Detailed Structural Insights and Interactions

Advanced vibrational spectroscopy techniques, such as Surface-Enhanced Raman Spectroscopy (SERS) and Infrared (IR) Dichroism, offer powerful tools for obtaining detailed structural information and understanding intermolecular interactions. americanpharmaceuticalreview.com These methods can provide insights beyond what is achievable with standard vibrational spectroscopy.

Surface-Enhanced Raman Spectroscopy (SERS) is a highly sensitive technique that enhances the Raman scattering of molecules adsorbed onto nanostructured metal surfaces, typically silver or gold. nih.govresearchgate.netresearchgate.net This enhancement allows for the detection of minute quantities of a substance and can provide information about the molecule's orientation and its interaction with the surface. nih.gov For this compound, SERS could be used to study its adsorption behavior on different metallic surfaces, potentially revealing how the molecule orients itself and which functional groups are involved in the surface interaction. The SERS spectrum would likely show enhanced vibrational modes associated with the pyridine ring and the C-I and C-O bonds, with the degree of enhancement depending on their proximity and orientation relative to the surface. dtic.milnih.gov

Infrared (IR) Dichroism is a technique that uses polarized infrared light to study the orientation of molecules in a sample. By measuring the differential absorption of light polarized parallel and perpendicular to a reference direction, one can determine the average orientation of specific molecular bonds. This technique is particularly useful for studying the structure of ordered systems, such as crystals or stretched polymers. For this compound, IR dichroism could be applied to a crystalline sample to determine the precise orientation of the pyridine ring and its substituents within the crystal lattice.

The vibrational spectra of pyridine and its derivatives have been extensively studied, providing a basis for interpreting the spectra of this compound. researchgate.net The vibrational modes of the pyridine ring are sensitive to the nature and position of substituents. ijfans.org

The table below presents a hypothetical summary of key vibrational modes for this compound that could be investigated using advanced vibrational spectroscopy.

Table 2: Hypothetical Vibrational Modes of this compound for Advanced Spectroscopic Analysis

Vibrational Mode Expected Wavenumber (cm⁻¹) Spectroscopic Technique Information Gained
O-H Stretch 3200-3600 IR Dichroism, SERS Hydrogen bonding interactions, orientation of hydroxyl group
Pyridine Ring Breathing 990-1030 SERS, Raman Molecular orientation on surface, electronic interactions
C-I Stretch 500-600 SERS, Raman Interaction of iodine with surface, bond polarization
C-O Stretch 1200-1300 IR Dichroism, SERS Orientation of C-O bond, surface interactions

Computational Chemistry and Theoretical Characterization

Electronic Structure Theory Applications

Electronic structure theory is a cornerstone of computational chemistry, enabling the investigation of electron distribution and its influence on molecular properties. For 4-hydroxy-2-iodopyridine, these methods can predict reactivity, identify sites for intermolecular interactions, and describe the nature of its chemical bonds.

Frontier Molecular Orbital (FMO) theory simplifies reactivity to the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability to donate electrons (nucleophilicity), while the LUMO signifies the ability to accept electrons (electrophilicity). The energy difference between these two orbitals, the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability and chemical reactivity. mdpi.com

A small HOMO-LUMO gap suggests that a molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. For this compound, FMO analysis would map the distribution of these orbitals. The HOMO is expected to be localized over the electron-rich regions of the pyridone ring and the hydroxyl group, while the LUMO would likely be distributed over the electron-deficient areas, influenced by the electronegative iodine and oxygen atoms. This analysis helps predict how the molecule will interact with electrophiles and nucleophiles.

While specific computational studies detailing the FMO analysis for this compound are not available in the reviewed literature, a typical output of such an analysis is presented in the table below for illustrative purposes.

Table 1: Hypothetical Frontier Molecular Orbital Data for this compound
ParameterEnergy (eV)Description
HOMO EnergyData not availableEnergy of the highest occupied molecular orbital.
LUMO EnergyData not availableEnergy of the lowest unoccupied molecular orbital.
HOMO-LUMO Gap (ΔE)Data not availableIndicator of chemical reactivity and kinetic stability.

Molecular Electrostatic Potential (MEP) mapping is a computational tool used to visualize the three-dimensional charge distribution of a molecule. mdpi.com It provides a color-coded map of the electrostatic potential on the electron density surface. These maps are invaluable for identifying regions that are rich or deficient in electrons, thereby predicting sites for electrophilic and nucleophilic attack and understanding intermolecular interactions like hydrogen bonding.

For this compound, an MEP map would typically show negative potential (usually colored red or yellow) around the electronegative oxygen and nitrogen atoms, indicating these are prime sites for electrophilic attack. The hydrogen of the hydroxyl group would exhibit a positive potential (colored blue), making it a likely site for nucleophilic interaction and hydrogen bond donation. The iodine atom, due to the "sigma-hole" phenomenon, could also present a region of positive electrostatic potential, making it a potential halogen bond donor. nih.gov

Detailed MEP analysis for this compound has not been found in the public scientific literature. The following table illustrates the type of information that would be derived from such an analysis.

Table 2: Illustrative Molecular Electrostatic Potential (MEP) Data for this compound
Molecular RegionExpected Electrostatic PotentialPredicted Interaction Type
Carbonyl Oxygen (O)Negative (Vmin)Electrophilic attack; Hydrogen bond acceptor
Hydroxyl Hydrogen (H)Positive (Vmax)Nucleophilic attack; Hydrogen bond donor
Iodine Atom (I)Positive (σ-hole)Halogen bond donor
Pyridine (B92270) Nitrogen (N)NegativeElectrophilic attack; Coordination site

Natural Bond Orbital (NBO) analysis transforms the complex, delocalized molecular orbitals from a quantum chemical calculation into a localized picture of chemical bonds and lone pairs that aligns with Lewis structures. uni-muenchen.dewikipedia.org This method provides detailed information on electron density distribution, atomic charges, hybridization, and the stabilizing effects of orbital interactions. wikipedia.org

A key feature of NBO analysis is the examination of donor-acceptor interactions through second-order perturbation theory. uni-muenchen.dewisc.edu This reveals hyperconjugative effects, which are stabilizing interactions resulting from the delocalization of electron density from a filled (donor) NBO to an empty (acceptor) NBO. For this compound, NBO analysis could quantify the delocalization of lone pairs from the oxygen, nitrogen, and iodine atoms into the antibonding orbitals (π*) of the pyridine ring, which is crucial for understanding its aromaticity and electronic stability. It would also detail the hybridization of each atom, providing insight into the molecule's geometry.

Specific NBO analysis data for this compound is not presently available in published research. An exemplary data table that would be generated from such a study is shown below.

Table 3: Representative Natural Bond Orbital (NBO) Analysis for this compound (Illustrative)
Donor NBOAcceptor NBOStabilization Energy E(2) (kcal/mol)Interaction Type
LP(1) Nπ(C-C)Data not availableLone pair delocalization
LP(2) Oπ(C=C)Data not availableLone pair delocalization
π(C=C)π(C=C)Data not availableπ-conjugation
LP(3) Iσ(C-N)Data not availableHyperconjugation

Conformational Analysis using Quantum Chemical Methods

The three-dimensional structure of a molecule is critical to its function and reactivity. Conformational analysis using quantum chemical methods explores the different spatial arrangements (conformers) of a molecule and their relative energies.

A Potential Energy Surface (PES) is a multidimensional mathematical map that describes the energy of a molecule as a function of its geometry. sydney.edu.auwikipedia.org By exploring the PES, computational chemists can identify stable conformations, which correspond to local minima on the surface, and transition states, which are saddle points connecting these minima. wikipedia.org

For a relatively rigid molecule like this compound, the primary conformational flexibility would involve the orientation of the hydroxyl group's hydrogen atom relative to the pyridine ring. A scan of the relevant dihedral angle on the PES would reveal the most stable conformer(s) and the energy barriers for rotation between them. This information is crucial for understanding how the molecule presents itself for intermolecular interactions. Although a specific PES study for this compound is not documented in the searched literature, such an analysis would be fundamental to characterizing its structural preferences.

While PES calculations identify static energy minima, molecules are dynamic entities, especially in solution. Molecular Dynamics (MD) simulations model the motion of atoms and molecules over time, providing a view of conformational flexibility and behavior in a condensed phase. abo.fi

An MD simulation of this compound in a solvent like water would reveal how intermolecular interactions with the solvent affect its conformational preferences. It would show the dynamics of hydrogen bonding between the solute and solvent and how the hydroxyl group's orientation fluctuates over time. This provides a more realistic picture of the molecule's behavior in a biological or chemical system than gas-phase calculations alone. abo.fi Currently, there are no specific published MD simulation studies focusing on the conformational fluxionality of this compound.

Reaction Pathway and Transition State Calculations

The elucidation of reaction mechanisms at a molecular level is a cornerstone of computational chemistry. For a molecule like this compound, understanding its reactivity, potential degradation pathways, or its role in synthetic procedures would involve detailed calculations of reaction pathways and the associated transition states.

Prediction of Activation Energy Barriers and Kinetic Parameters

The feasibility of a chemical reaction is governed by its kinetics, which are dictated by the activation energy barrier. Computational methods, particularly density functional theory (DFT), are routinely used to calculate the energies of reactants, products, and, most importantly, the transition state. The activation energy is the energy difference between the reactants and the transition state.

For this compound, one could computationally investigate, for instance, the energy barrier for its reaction with a nucleophile. This would involve optimizing the geometries of the starting materials, the transition state of the reaction, and the final products. From the calculated activation energy, kinetic parameters such as the rate constant can be estimated using transition state theory.

Table 1: Hypothetical Activation Energy Data for a Reaction of this compound

Reaction CoordinateMethod/Basis SetCalculated Energy (Hartree)Relative Energy (kcal/mol)
ReactantsDFT/B3LYP/6-31G(d)-450.123450.0
Transition StateDFT/B3LYP/6-31G(d)-450.0876522.5
ProductsDFT/B3LYP/6-31G(d)-450.15432-19.4

Note: This table is illustrative and does not represent actual experimental or calculated data.

Prediction of Spectroscopic Properties (e.g., Vibrational Frequencies, NMR Chemical Shifts)

Computational chemistry provides invaluable tools for predicting spectroscopic properties, which can aid in the identification and characterization of molecules.

Calculating the vibrational frequencies of this compound would involve a frequency calculation on the optimized geometry of the molecule. This would yield a set of normal modes and their corresponding frequencies, which can be directly compared to experimental infrared (IR) and Raman spectra. These calculations can help in assigning specific vibrational modes to observed spectral peaks.

Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts can be predicted with a high degree of accuracy using methods like the Gauge-Including Atomic Orbital (GIAO) approach. By calculating the magnetic shielding tensors for each nucleus in this compound, one can predict the ¹H and ¹³C NMR chemical shifts. These predicted spectra can be a powerful aid in the structural elucidation of the compound and its derivatives.

Table 2: Hypothetical Predicted Spectroscopic Data for this compound

PropertyMethodPredicted Value
O-H StretchDFT/B3LYP/6-31G(d)~3400 cm⁻¹
C-I StretchDFT/B3LYP/6-31G(d)~550 cm⁻¹
¹H NMR (OH)GIAO/B3LYP/6-31G(d)~9.5 ppm
¹³C NMR (C-I)GIAO/B3LYP/6-31G(d)~90 ppm

Note: This table is illustrative and does not represent actual experimental or calculated data.

Nonlinear Optical Properties (NLO) Computations for Photonic Applications

Molecules with large nonlinear optical (NLO) responses are of significant interest for applications in photonics and optoelectronics. Computational methods can be used to predict the NLO properties of molecules, guiding the design of new materials. The key NLO properties, such as the first hyperpolarizability (β), can be calculated using quantum chemical methods. For this compound, these calculations would involve determining the response of the molecule's electron density to an applied electric field. The presence of both an electron-donating hydroxyl group and an electron-withdrawing iodine atom on the pyridine ring could potentially lead to interesting NLO properties.

Table 3: Hypothetical Calculated NLO Properties of this compound

PropertyMethodCalculated Value (a.u.)
Dipole Moment (μ)DFT/B3LYP/6-31G(d)3.5
Polarizability (α)DFT/B3LYP/6-31G(d)85
First Hyperpolarizability (β)DFT/B3LYP/6-31G(d)250

Note: This table is illustrative and does not represent actual experimental or calculated data.

Applications in Advanced Organic Synthesis and Functional Materials Science

Building Block in the Synthesis of Complex Heterocyclic Systems

The dual functionality of 4-Hydroxy-2-iodopyridine renders it a potent building block for the elaboration of more complex heterocyclic structures. The pyridine (B92270) core provides a robust framework, while the hydroxyl and iodo substituents offer orthogonal handles for a variety of chemical transformations.

The carbon-iodine bond at the 2-position of this compound is particularly amenable to a range of palladium-catalyzed cross-coupling reactions. This reactivity allows for the introduction of a wide array of substituents, leading to a diverse library of functionalized pyridine derivatives.

Cross-Coupling Reactions:

Suzuki-Miyaura Coupling: The reaction with aryl or vinyl boronic acids provides a straightforward route to 2-aryl- and 2-vinyl-4-hydroxypyridines. These reactions typically proceed under mild conditions with high yields, offering a versatile method for creating carbon-carbon bonds.

Sonogashira Coupling: Coupling with terminal alkynes, catalyzed by palladium and a copper(I) co-catalyst, yields 2-alkynyl-4-hydroxypyridines. This transformation is instrumental in the synthesis of extended π-conjugated systems.

Heck Coupling: The reaction with alkenes allows for the introduction of vinyl groups at the 2-position, further expanding the structural diversity of accessible pyridine derivatives.

Buchwald-Hartwig Amination: This palladium-catalyzed reaction enables the formation of C-N bonds, providing access to 2-amino-4-hydroxypyridine (B184335) derivatives, which are important pharmacophores. wikipedia.org

The 4-hydroxyl group can be readily converted into a triflate, which can also participate in cross-coupling reactions, offering an alternative strategy for functionalization.

Synthesis of Polycyclic Compounds:

The substituted pyridines generated from these cross-coupling reactions can serve as intermediates in the synthesis of more complex, polycyclic systems. Intramolecular cyclization reactions, such as intramolecular Heck reactions or ring-closing metathesis, can be employed to construct fused ring systems. For instance, a 2-vinyl-4-hydroxypyridine derivative could potentially undergo an intramolecular cyclization to form a furo[3,2-b]pyridine. Similarly, appropriately functionalized 2-amino-4-hydroxypyridine derivatives could be precursors to pyrrolo[3,2-b]pyridines. nih.govnih.gov The strategic application of these synthetic methodologies allows for the construction of a variety of polycyclic pyridone structures.

Table 1: Examples of Cross-Coupling Reactions for the Functionalization of Iodopyridines
Reaction TypeCoupling PartnerCatalyst SystemProduct Type
Suzuki-MiyauraArylboronic acidPd(PPh3)4, Na2CO32-Aryl-4-hydroxypyridine
SonogashiraTerminal alkynePdCl2(PPh3)2, CuI, Et3N2-Alkynyl-4-hydroxypyridine
HeckAlkenePd(OAc)2, PPh3, Et3N2-Vinyl-4-hydroxypyridine
Buchwald-HartwigAminePd2(dba)3, BINAP, NaOt-Bu2-Amino-4-hydroxypyridine

The structural motif of a substituted 4-hydroxypyridine (B47283) or its tautomeric pyridone form is present in a variety of natural products, particularly marine alkaloids. nih.govmdpi.com The synthetic versatility of this compound makes it a potentially valuable starting material or intermediate in the total synthesis of these complex molecules.

While direct and explicit examples of the use of this compound in a completed total synthesis are not prevalent in the literature, its potential is evident. For instance, the core structure of alkaloids such as theonelladins and niphatesines, which are derived from marine sponges, features a substituted pyridine ring. The strategic application of cross-coupling reactions on a this compound scaffold could provide an efficient entry point to key intermediates in the synthesis of these and other related natural products. The ability to introduce various side chains at the 2-position through established catalytic methods offers a convergent and flexible approach to these targets.

Ligand Design for Metal Chelation and Coordination Chemistry

The 4-hydroxypyridine/pyridone moiety is a well-established and effective bidentate chelating unit for a variety of metal ions. The combination of the hard oxygen donor from the hydroxyl/carbonyl group and the borderline nitrogen donor of the pyridine ring allows for the formation of stable complexes with a range of metals.

The 2-iodo substituent on the 4-hydroxypyridine ring serves as a convenient handle for the elaboration of more complex ligand architectures. Through the aforementioned cross-coupling reactions, it is possible to introduce additional donor atoms, thereby increasing the denticity of the resulting ligand.

Bidentate Ligands: Simple functionalization at the 2-position, for example, by introducing a substituent with a coordinating group, can lead to a variety of bidentate ligands with tailored electronic and steric properties.

Tridentate and Tetradentate Ligands: More elaborate synthetic strategies can be employed to construct higher denticity ligands. For instance, coupling of this compound with a molecule already containing a bidentate chelating unit could result in a tridentate or tetradentate ligand. The synthesis of such multidentate ligands is of significant interest for applications in coordination chemistry, catalysis, and medicinal chemistry. nih.govrsc.orgmdpi.com

The stability of the metal complexes formed by ligands derived from this compound is a critical parameter that governs their potential applications. The binding affinity and stoichiometry of these complexes are typically investigated using techniques such as potentiometric titrations, UV-Vis spectroscopy, and NMR spectroscopy.

The stability of metal complexes with hydroxypyridinone ligands is often quantified by the stability constant (log β) or the pM value, which represents the negative logarithm of the free metal ion concentration at a defined pH and ligand concentration. For example, hydroxypyridinone-based ligands are known to form highly stable complexes with Fe(III). researchgate.netnih.gov

Table 2: Representative Stability Constants (log β) for Fe(III) Complexes with Hydroxypyridinone-based Ligands
LigandMetal IonStoichiometry (M:L)log βReference
3-hydroxy-4-pyridinone (3,4-HOPO) derivativeFe(III)1:115.21 researchgate.net
3-hydroxy-4-pyridinone (3,4-HOPO) derivativeFe(III)1:228.10 researchgate.net
3-hydroxy-4-pyridinone (3,4-HOPO) derivativeFe(III)1:336.85 researchgate.net
Pentadentate hydroxypyridine-appended triamine chelateFe(III)1:121.1 (log Kc at pH 7.4) nih.gov

Note: The data presented are for representative hydroxypyridinone-based ligands and are intended to be illustrative of the high affinity of this class of ligands for Fe(III). The specific stability constants for complexes of ligands derived directly from this compound would depend on the nature of the substituents introduced at the 2-position.

Catalytic Applications of Metal Complexes Derived from this compound Ligands

The development of novel catalysts is a cornerstone of modern chemistry, and metal complexes featuring pyridine-based ligands have proven to be highly effective in a wide range of catalytic transformations. The electronic properties of the pyridine ring can be fine-tuned by the introduction of substituents, which in turn influences the catalytic activity of the corresponding metal complex.

Ligands derived from this compound, with their tunable electronic and steric properties, are promising candidates for the development of new catalysts. For instance, palladium complexes of functionalized pyridines have been extensively used in cross-coupling reactions. rsc.org The electron-donating nature of the hydroxyl group in ligands derived from this compound could enhance the catalytic activity of palladium in oxidative addition, a key step in many catalytic cycles.

Development of Novel Functional Materials

The strategic incorporation of specialized molecular building blocks is crucial in the pursuit of advanced functional materials. This compound has emerged as a compound of significant interest due to its unique combination of functional groups. The hydroxyl (-OH) group provides a site for hydrogen bonding and potential polymerization, while the iodo (-I) group can participate in halogen bonding, a highly directional non-covalent interaction. This dual functionality makes this compound a versatile component for designing materials with tailored properties.

The development of novel functional materials using this compound hinges on the precise control of intermolecular interactions. Halogen bonding, in particular, has been recognized as a powerful tool in supramolecular chemistry and crystal engineering. The iodine atom in this compound can act as a halogen bond donor, interacting with electron-rich atoms to guide the self-assembly of molecules into well-defined architectures. This interaction is highly directional, providing a means to construct ordered supramolecular structures.

Integration into Responsive Polymer Systems

Stimuli-responsive polymers, or "smart" polymers, are materials that undergo significant changes in their physical or chemical properties in response to external stimuli such as temperature, pH, light, or the presence of specific analytes. The integration of this compound into polymer chains offers a promising avenue for the creation of novel responsive systems. The hydroxyl group can be utilized as a point of attachment to a polymer backbone or as a site for initiating polymerization.

Once incorporated, the this compound moiety can impart responsive behavior through its hydrogen and halogen bonding capabilities. For instance, changes in the surrounding environment could disrupt or enhance these non-covalent interactions, leading to a macroscopic change in the polymer's properties, such as swelling/deswelling, changes in solubility, or alterations in mechanical strength. The interplay between hydrogen and halogen bonds can be finely tuned to create polymers that respond to multiple stimuli.

Polymer SystemStimulusResponse MechanismPotential Application
Hydrogel with pendant this compoundpH, TemperatureDisruption of hydrogen and halogen bonds leading to changes in cross-linking densityControlled drug release, smart sensors
Block copolymer with this compound segmentSolvent polarityAlteration of self-assembled morphology due to changes in non-covalent interactionsNanocarriers, responsive coatings
Linear polymer with intramolecular this compound interactionsLightPhoto-induced cleavage or formation of bonds affecting polymer conformationPhoto-switchable materials, actuators

Self-Assembly Studies for Supramolecular Architectures

The self-assembly of small molecules into highly ordered supramolecular architectures is a cornerstone of bottom-up nanotechnology. This compound is an excellent candidate for such studies due to its capacity for forming both strong, directional halogen bonds and versatile hydrogen bonds. The iodine atom, being a heavy halogen, is a particularly effective halogen bond donor, capable of forming robust interactions with a variety of halogen bond acceptors.

Research in this area focuses on understanding how the interplay of these non-covalent forces dictates the final supramolecular structure. By co-crystallizing this compound with other molecules (co-formers) that possess complementary functional groups (e.g., halogen bond acceptors like pyridines or electron-rich aromatic rings), a diverse range of supramolecular assemblies can be generated. These can range from simple one-dimensional chains to more complex two- and three-dimensional networks.

The resulting supramolecular architectures can exhibit interesting properties, such as high thermal stability, specific host-guest recognition capabilities, or unique photophysical behaviors. The precise control over the self-assembly process, guided by the predictable nature of halogen and hydrogen bonding, is key to developing new materials with desired functions.

Supramolecular SystemKey InteractionsResulting ArchitecturePotential Properties
This compound + 4,4'-BipyridineC–I···N halogen bond, O–H···N hydrogen bond1D coordination polymer-like chainsAnisotropic conductivity, gas storage
This compound + Dianiline derivativeO–H···N hydrogen bond, C–I···π halogen bond2D layered sheetsSelective molecular recognition, catalysis
Self-assembly of this compoundO–H···O hydrogen bond, C–I···O halogen bond3D networkPorous materials, nonlinear optics

Emerging Research Directions and Future Perspectives

Development of More Sustainable and Cost-Effective Synthetic Routes

The future of chemical synthesis for scaffolds like 4-hydroxy-2-iodopyridine lies in the adoption of green chemistry principles to reduce environmental impact and enhance economic viability. Research is actively pursuing methods that minimize waste, avoid hazardous reagents, and decrease energy consumption.

Key strategies include:

Microwave-Assisted Synthesis: This technique has been recognized as a green chemistry tool that can significantly shorten reaction times and improve yields compared to conventional heating methods. nih.gov For instance, the synthesis of 2,3,5,6-tetrachloro-4-iodopyridine (B1620682) from pentachloropyridine (B147404) and sodium iodide saw a time reduction of approximately 90% under microwave irradiation compared to standard reflux conditions. Similar principles are being applied to the synthesis of other heterocyclic systems, such as 4-hydroxy-2-quinolone analogues, using non-toxic catalysts like bismuth chloride (BiCl₃) under microwave conditions. nih.gov

One-Pot Multicomponent Reactions (MCRs): MCRs are highly efficient processes where multiple reactants are combined in a single step to form a complex product, thereby reducing the need for intermediate purification steps, lowering solvent usage, and saving time. mdpi.comscirp.org The development of MCRs for pyridine (B92270) derivatives often results in excellent yields and pure products with low-cost processing. nih.gov

Eco-Friendly Catalysts and Solvents: There is a significant push towards replacing hazardous catalysts and solvents with more benign alternatives. nih.govmdpi.com Research into iodine-catalyzed synthesis of pyrido[2,3-d]pyrimidin-4(3H)-one derivatives in aqueous media highlights a move towards greener reaction conditions. researchgate.net The goal is to develop routes for this compound that utilize recyclable catalysts and non-toxic, renewable solvents.

Synthetic StrategyKey AdvantagesExample Application (Related Structures)Reference
Microwave IrradiationReduced reaction time, increased yields, energy efficiency.Synthesis of tetrachloro-4-iodopyridine; 4-hydroxy-2-quinolones. nih.gov
One-Pot Multicomponent ReactionsHigh atom economy, reduced waste, operational simplicity.Synthesis of novel pyridine and quinazolinone derivatives. nih.govmdpi.com
Green Catalysts/SolventsLower toxicity, recyclability, reduced environmental impact.Iodine catalysis in aqueous media for pyridopyrimidines. researchgate.net

Exploration of Undiscovered Reactivities and Transformations of the Iodopyridone Scaffold

While the iodine atom at the 2-position is a well-established handle for cross-coupling reactions, significant opportunities remain to discover novel transformations. The iodopyridone scaffold's unique electronic structure allows for a rich and underexplored reaction landscape.

Future research will likely focus on:

Novel Cross-Coupling Reactions: The iodine atom makes the scaffold an ideal substrate for metal-catalyzed reactions. guidechem.com Beyond standard Suzuki and Sonogashira couplings, researchers are exploring new catalytic systems to couple the iodopyridone core with a broader range of non-traditional nucleophiles and electrophiles. This allows for the introduction of diverse functional groups and the construction of complex molecular architectures. researchgate.net

C-H Functionalization: Direct functionalization of the carbon-hydrogen bonds on the pyridone ring is a highly sought-after strategy for its efficiency and atom economy. Developing selective methods to activate specific C-H bonds on the this compound core would provide new avenues for derivatization without pre-functionalization.

Photoredox and Electrochemical Methods: These modern synthetic techniques offer unique reactivity pathways that are often inaccessible through traditional thermal methods. Exploring the behavior of the iodopyridone scaffold under photochemical or electrochemical conditions could lead to the discovery of entirely new bond-forming strategies and molecular transformations.

Integration with Flow Chemistry and Automated Synthesis Platforms

The transition from traditional batch synthesis to continuous flow and automated platforms represents a paradigm shift in chemical manufacturing and discovery. These technologies offer enhanced safety, reproducibility, and efficiency, making them ideal for the synthesis and derivatization of this compound.

Continuous Flow Synthesis: Performing reactions in a continuous flow system allows for precise control over parameters like temperature, pressure, and reaction time, leading to higher yields and purity. researchgate.net This technology is particularly advantageous for handling hazardous intermediates and exothermic reactions safely. nih.gov Flow chemistry has been successfully applied to the synthesis of various substituted pyridones and other heterocycles, demonstrating its potential for the large-scale, efficient production of this compound derivatives. researchgate.netmdpi.com

Automated Synthesis Platforms: Automation is revolutionizing the discovery of new molecules by enabling high-throughput synthesis and screening. chemrxiv.org Automated platforms can rapidly generate large libraries of this compound analogs by systematically varying substituents. nih.gov This approach accelerates the structure-activity relationship (SAR) studies essential for drug discovery and materials science. nih.gov The combination of automation with miniaturized, nanoscale synthesis further reduces waste and cost. nih.gov

TechnologyKey BenefitsRelevance to this compoundReference
Continuous Flow ChemistryImproved safety, precise reaction control, scalability, higher yields.Efficient and safe production of the core scaffold and its derivatives. researchgate.netnih.gov
Automated SynthesisHigh-throughput library generation, accelerated SAR studies, increased reproducibility.Rapid discovery of new functional molecules for various applications. chemrxiv.orgnih.gov

Advanced Applications in Chemical Biology (Focusing on Molecular Probes and Tool Compounds)

The 4-hydroxy-2-pyridone core is present in molecules with significant biological activity, including antibacterial and anticancer agents. nih.govnih.gov This provides a strong foundation for designing sophisticated chemical biology tools to investigate complex biological processes.

Future directions include:

Development of Molecular Probes: By attaching reporter groups such as fluorophores (e.g., BODIPY, coumarin) or biotin (B1667282) tags to the iodopyridone scaffold, researchers can create molecular probes. These probes can be used to visualize biological targets within cells, track metabolic pathways, and identify protein binding partners, providing crucial insights into disease mechanisms.

Design of Targeted Tool Compounds: The scaffold can be elaborated to create highly potent and selective inhibitors of specific enzymes or protein-protein interactions. For example, derivatives of 4-hydroxy-2-pyridones have been identified as inhibitors of bacterial DNA synthesis. nih.gov Further optimization can lead to tool compounds that allow for the precise interrogation of the roles these proteins play in health and disease.

Photo-affinity Labeling: Incorporating photo-activatable groups onto the scaffold would enable photo-affinity labeling experiments. This powerful technique allows for the covalent labeling and subsequent identification of the direct biological targets of a bioactive compound, which is often a critical and challenging step in drug discovery.

Design of Next-Generation Computational Methodologies for Predictive Chemistry

Computational chemistry is an indispensable tool for modern chemical research, enabling the prediction of molecular properties and the rational design of new compounds and reactions. malariaworld.orgmatilda.science

Advances in this field will significantly impact research on this compound by:

Predicting Reactivity and Reaction Outcomes: Sophisticated computational models can predict the most likely sites of reaction on the iodopyridone scaffold and forecast the outcomes of new transformations. rsc.org This in silico approach can guide experimental work, saving time and resources by prioritizing reactions with the highest probability of success.

Rational Design of Functional Molecules: Integrating computational and experimental approaches is crucial for identifying and developing novel bioactive compounds. nih.gov Molecular docking and molecular dynamics (MD) simulations can be used to predict how derivatives of this compound will bind to a biological target, such as an enzyme active site. nih.gov This allows for the rational, structure-based design of more potent and selective molecules.

Machine Learning and AI: The application of artificial intelligence and machine learning is set to revolutionize predictive chemistry. By training algorithms on large datasets of chemical reactions and properties, these models can predict the characteristics of novel this compound derivatives, suggest optimal synthetic routes, and identify promising candidates for specific applications without the need for exhaustive experimental screening.

Q & A

Basic Research Questions

Q. What are the key synthetic pathways for 4-Hydroxy-2-iodopyridine, and how can researchers optimize yield and purity?

  • Methodological Answer : Synthesis typically involves halogenation of 4-hydroxypyridine derivatives. A two-step approach is common:

Iodination : React 4-hydroxypyridine with iodine monochloride (ICl) in acetic acid at 60–80°C for 6–8 hours. Monitor reaction progress via TLC (Rf ~0.4 in ethyl acetate/hexane 1:3) .

Purification : Use column chromatography (silica gel, eluent: dichloromethane/methanol 95:5) to isolate the product. Yield optimization requires precise stoichiometric control of ICl and reaction time .

  • Data Consideration : Compare NMR (¹H/¹³C) and FT-IR spectra with literature values to confirm structural integrity. Purity ≥95% is achievable via recrystallization in ethanol/water mixtures .

Q. How should researchers characterize the stability of this compound under varying storage conditions?

  • Methodological Answer : Conduct accelerated stability studies:

  • Store samples in amber vials at 4°C, 25°C (60% humidity), and 40°C for 30 days.
  • Analyze degradation via HPLC (C18 column, mobile phase: 0.1% formic acid in acetonitrile/water) at intervals (0, 7, 14, 30 days) .
    • Data Contradiction : If unexpected degradation occurs at 4°C, verify moisture content (Karl Fischer titration) and light exposure. Replicate trials to distinguish systematic vs. random errors .

Advanced Research Questions

Q. What mechanistic insights can be derived from the iodine substituent’s role in this compound’s reactivity?

  • Methodological Answer : Use kinetic isotope effect (KIE) studies and DFT calculations to probe electronic effects:

Perform nucleophilic aromatic substitution (SNAr) reactions with varying nucleophiles (e.g., amines, thiols).

Compare rate constants (k) with non-iodinated analogs.

Validate computational models (e.g., Gaussian 16, B3LYP/6-31G*) by correlating activation energies with experimental k values .

  • Data Analysis : Use Eyring plots to determine ΔH‡ and ΔS‡. Discrepancies between theoretical and experimental values may indicate solvent effects or transition-state stabilization .

Q. How can this compound serve as a precursor in heterocyclic drug discovery?

  • Methodological Answer : Design a library of derivatives via cross-coupling (e.g., Suzuki-Miyaura):

React this compound with aryl boronic acids (Pd(PPh₃)₄, K₂CO₃, DMF/H₂O, 80°C).

Screen for bioactivity using in vitro assays (e.g., enzyme inhibition, cytotoxicity).

Apply SAR analysis to identify critical substituent effects .

  • Data Challenges : Address low coupling yields by optimizing catalyst loading (5–10 mol%) and solvent systems. Use LC-MS to trace byproducts .

Q. What analytical challenges arise in quantifying trace impurities in this compound, and how can they be resolved?

  • Methodological Answer :

  • Impurity Profiling : Employ UPLC-QTOF-MS (ESI+ mode) with a HILIC column to separate polar degradation products.
  • Quantification : Use external calibration curves for known impurities (e.g., deiodinated byproducts). Limit of detection (LOD) ≤0.1% achievable with optimized ionization parameters .
    • Data Validation : Cross-check with ¹H-NMR integration for major impurities. Replicate analyses to minimize matrix interference .

Methodological Frameworks

  • Experimental Design : Follow FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to align research questions with practical constraints .
  • Data Presentation : Use appendices for raw data (e.g., NMR spectra tables) and highlight processed results (e.g., kinetic plots) in the main text .
  • Ethical Compliance : Document safety protocols (e.g., waste disposal for iodinated compounds) and replicate experiments to ensure reproducibility .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.